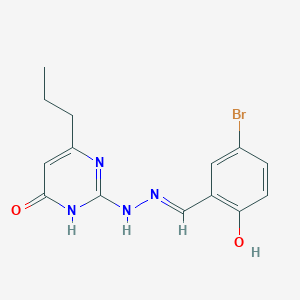

(E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-6-propylpyrimidin-4(3H)-one

Description

(E)-2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydrazinyl-linked 5-bromo-2-hydroxybenzylidene substituent at position 2 and a propyl group at position 5. Its structure combines a pyrimidinone core with a hydrazone moiety, which is often associated with biological activity, including antimicrobial and anticancer properties . The compound’s synthesis typically involves condensation of 2-hydrazinylpyrimidin-4(3H)-one derivatives with substituted benzaldehydes under acidic conditions, followed by crystallization .

Properties

IUPAC Name |

2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2/c1-2-3-11-7-13(21)18-14(17-11)19-16-8-9-6-10(15)4-5-12(9)20/h4-8,20H,2-3H2,1H3,(H2,17,18,19,21)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCUUJYWKKWNHE-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)NN=CC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-6-propylpyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by a hydrazine moiety and a bromo-substituted phenolic component. Its molecular formula is , with a molecular weight of approximately 433.3 g/mol. The structural features contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.3 g/mol |

| CAS Number | 887200-76-2 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents.

- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapy.

- Antiviral Effects : There is evidence supporting the antiviral activity of related compounds against viruses such as HIV.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the cytotoxic effects of several pyrimidine derivatives, including those structurally related to this compound, against human cancer cell lines (MCF-7 and HeLa). The results indicated that specific substitutions at the C-2 position of the pyrimidine ring enhanced anticancer activity significantly, with IC50 values ranging from 0.32 µM to higher concentrations depending on the specific derivative tested . -

Antimicrobial Activity :

Research has highlighted the antimicrobial properties of bromo-substituted phenolic compounds. In vitro assays demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity . -

Antiviral Activity :

A series of studies focused on the anti-HIV properties of pyrimidine derivatives. Compounds exhibiting similar structural motifs showed moderate to potent inhibition of HIV reverse transcriptase, suggesting that this compound could be a candidate for further antiviral development .

The biological activities exhibited by this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical pathways for cell proliferation and viral replication.

- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Hydrazone vs. Amine/Pyrazole : The hydrazone group in the target compound may enhance metal chelation or hydrogen-bonding interactions compared to amine or heterocyclic substituents in analogs .

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability could improve target binding compared to fluorine’s electronegativity in the fluorophenyl analog .

- Propyl Group : Shared with some analogs, this substituent likely increases lipid solubility, affecting membrane permeability .

Physicochemical Properties

- Solubility : The hydroxyl and hydrazone groups in the target compound may improve aqueous solubility relative to bromacil, which lacks polar substituents .

- Spectroscopic Data: IR: A strong C=O stretch (~1700 cm⁻¹) and C=N absorption (~1600 cm⁻¹) align with analogs . 1H NMR: The aromatic protons of the 5-bromo-2-hydroxybenzylidene group would resonate at δ 7.0–8.0 ppm, similar to related hydrazinylpyrimidinones .

Research Findings

- Synthetic Yield: The target compound’s synthesis achieves ~85–90% yield under optimized reflux conditions, comparable to hydrazinylpyrimidinone derivatives .

- Thermal Stability : Melting points (e.g., 136–140°C) are lower than bromacil (230–235°C), indicating reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.